molecular formula C10H10F3NO B181360 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide CAS No. 458-85-5

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide

Cat. No. B181360
CAS RN: 458-85-5
M. Wt: 217.19 g/mol
InChI Key: OOOAVFCDSWNAAT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide, also known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism Of Action

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide acts as a nucleophile due to the presence of a carbonyl group and a trifluoromethyl group, which makes it a highly reactive compound. Its mechanism of action involves the formation of covalent bonds with other molecules, leading to the formation of new compounds.

Biochemical And Physiological Effects

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has been shown to exhibit various biochemical and physiological effects, including as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments, including its high reactivity, stability, and ease of handling. However, it also has limitations, including its toxicity and potential for environmental harm.

Future Directions

There are several future directions for the use of 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide in scientific research, including its potential application in the development of new pharmaceuticals and agrochemicals, as well as its use as a reagent in organic synthesis. Additionally, further research is needed to explore the potential environmental impacts of 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide and to develop safer and more sustainable synthesis methods.
In conclusion, 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide is a unique and versatile chemical compound that has significant potential for use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide and to develop safer and more sustainable methods for its synthesis and use.

Synthesis Methods

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with trifluoroacetic anhydride. The resulting product is then purified through recrystallization to obtain the final 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide compound.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has been utilized in various scientific research applications, including as a reagent in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a building block for the development of pharmaceuticals and agrochemicals.

properties

CAS RN

458-85-5

Product Name

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(15)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)

InChI Key

OOOAVFCDSWNAAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(F)(F)F

Other CAS RN

458-85-5

Origin of Product

United States

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